Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl
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Overview
Description
Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic framework provides a rigid and three-dimensional structure, which can be beneficial in enhancing the biological activity and selectivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the cyclization of endocyclic alkenes with isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The reaction conditions often involve the use of thermal [2+2] cycloaddition and reduction with alane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for its bioisosteric properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane: A bioisostere of piperidine, commonly used in medicinal chemistry.
1-azaspiro[3.3]heptane: Another spirocyclic compound with similar properties but different biological activity.
Uniqueness
Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape. This can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug design and other applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
InChI Key |
PBGHLEOOSJEMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.Cl |
Origin of Product |
United States |
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